REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5]([OH:7])=O)[CH3:2].[CH2:8]([N:16]=[C:17]=[S:18])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:1]([N:3]1[CH2:4][C:5](=[O:7])[N:16]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:17]1=[S:18])[CH3:2]
|
Name
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|
Quantity
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18.4 g
|
Type
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reactant
|
Smiles
|
C(C)NCC(=O)O
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
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C(CC1=CC=CC=C1)N=C=S
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (400 mL)
|
Type
|
WASH
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Details
|
The organic phase was washed with 1N HCl (2×300 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
was obtained as an off-white solid, m.p. 66°-68° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(N(C(C1)=O)CCC1=CC=CC=C1)=S
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |